2-Methylhexanoic acid

Description

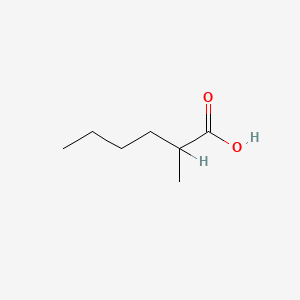

Structure

3D Structure

Properties

IUPAC Name |

2-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-3-4-5-6(2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKMFSAVYPAZTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044241 | |

| Record name | 2-Methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless, oily liquid with a fruity odour | |

| Record name | 2-Methylhexanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/646/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

miscible with alcohol, ether and water | |

| Record name | 2-Methylhexanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/646/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.914-0.918 (20°/20°) | |

| Record name | 2-Methylhexanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/646/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4536-23-6, 104490-70-2 | |

| Record name | 2-Methylhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4536-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylcaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004536236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104490702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUK37N0QM8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Occurrence of 2-Methylhexanoic Acid in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexanoic acid, a branched-chain fatty acid, is a naturally occurring volatile organic compound found in a variety of plant species. Its presence contributes to the characteristic aroma and flavor profiles of several fruits and essential oils. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, including available quantitative data, detailed experimental protocols for its analysis, and insights into its potential biosynthetic and signaling pathways.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile constituent in a range of plants, contributing to their unique sensory attributes. The following table summarizes the known plant sources and, where available, the concentration of this compound. It is important to note that quantitative data for this compound in plant matrices is often reported as a relative percentage of the total volatile compounds rather than absolute concentrations.

| Plant Species | Common Name | Plant Part | Method of Analysis | Concentration/Relative Abundance | Reference(s) |

| Hyphaene thebaica | Doum Palm | Fruit Pulp | HS-SPME-GC-MS | Major volatile compound | [1] |

| Fragaria × ananassa | Strawberry | Fruit | HS-SPME-GC-MS | Present, contributes to off-flavor | [2] |

| Malus domestica | Apple | Fruit | HS-SPME-GC-MS | Present as acid and ester derivatives | [3] |

| Bothriochloa bladhii | Australian Bluestem | Aerial parts | GC-MS of Essential Oil | Constituent of essential oil | [4][5][6] |

Note: The term "major volatile compound" indicates a high relative peak area in the chromatogram but does not specify an exact concentration. Further quantitative studies are required to determine the absolute concentrations of this compound in these and other plant sources.

Biosynthetic Pathway of this compound in Plants

The biosynthesis of branched-chain fatty acids, such as this compound, in plants is understood to originate from the catabolism of branched-chain amino acids. In the case of this compound, the likely precursor is L-isoleucine. The proposed pathway involves a series of enzymatic reactions, including deamination, decarboxylation, and subsequent chain elongation.

References

- 1. researchgate.net [researchgate.net]

- 2. Changes in Volatile Compounds in Short-Term High CO2-Treated ‘Seolhyang’ Strawberry (Fragaria × ananassa) Fruit during Cold Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Study of Volatile Compounds and Expression of Related Genes in Fruit from Two Apple Cultivars during Different Developmental Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Microbial Biosynthesis of 2-Methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylhexanoic acid, a branched-chain fatty acid, holds significant interest in the pharmaceutical and biotechnology sectors due to its unique chemical properties that can be imparted to larger molecules. While its presence as a microbial metabolite has been identified, a complete and dedicated biosynthetic pathway has not been fully elucidated in a single organism. This technical guide synthesizes established principles of branched-chain amino acid catabolism and fatty acid biosynthesis to propose a scientifically plausible pathway for the microbial production of this compound. This document provides a comprehensive overview of the core metabolic route, key enzymatic players, potential metabolic engineering strategies, and detailed experimental protocols to guide further research and development. All quantitative data are presented in structured tables for clarity, and complex biological processes are visualized using Graphviz diagrams.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in microorganisms is hypothesized to originate from the catabolism of the branched-chain amino acid L-isoleucine, which provides the initial branched-chain starter molecule. This starter unit is subsequently elongated through two cycles of the fatty acid synthesis (FAS) pathway.

The proposed pathway can be divided into two main stages:

-

Formation of the Starter Unit: L-isoleucine is converted to (S)-2-methylbutanoyl-CoA.

-

Chain Elongation: (S)-2-methylbutanoyl-CoA is elongated by two successive additions of two-carbon units derived from malonyl-CoA.

Stage 1: Formation of (S)-2-Methylbutanoyl-CoA from L-Isoleucine

The initial steps of this pathway are well-documented as part of the isoleucine degradation pathway in many microorganisms and eukaryotes.

-

Step 1: Transamination: L-isoleucine is first converted to (S)-α-keto-β-methylvalerate (KMV) by a Branched-Chain Amino Acid Transaminase (BCAT) . This reaction typically uses α-ketoglutarate as the amino group acceptor, producing glutamate.[1][2]

-

Step 2: Oxidative Decarboxylation: KMV is then oxidatively decarboxylated to form (S)-2-methylbutanoyl-CoA.[1][2] This irreversible step is catalyzed by the Branched-Chain α-Keto Acid Dehydrogenase (BCKD) complex , a multi-enzyme complex homologous to the pyruvate (B1213749) dehydrogenase complex.[1]

Stage 2: Elongation via the Fatty Acid Synthesis (FAS) Pathway

The (S)-2-methylbutanoyl-CoA molecule serves as a primer for the bacterial Type II Fatty Acid Synthesis (FASII) system. This system elongates the acyl chain by two carbons in each cycle.

-

Initiation of FAS: The 2-methylbutanoyl moiety is transferred from CoA to the Acyl Carrier Protein (ACP) by an acyltransferase. The first condensation reaction is catalyzed by 3-ketoacyl-ACP synthase III (FabH) , which condenses 2-methylbutanoyl-ACP with malonyl-ACP to form a six-carbon β-ketoacyl-ACP intermediate.[3]

-

Elongation Cycles: Two complete cycles of the FASII pathway are required to extend the five-carbon starter unit to a seven-carbon chain (including the carboxyl carbon). Each cycle consists of four reactions:

-

Condensation: Elongation of the acyl-ACP chain by two carbons from malonyl-ACP, catalyzed by a 3-ketoacyl-ACP synthase (KAS) .

-

Reduction: Reduction of the β-keto group to a hydroxyl group by a 3-ketoacyl-ACP reductase (KAR) , using NADPH as a reductant.

-

Dehydration: Removal of a water molecule to form a double bond, catalyzed by a 3-hydroxyacyl-ACP dehydratase (DH) .

-

Reduction: Reduction of the double bond to a saturated acyl-ACP by an enoyl-ACP reductase (ER) , using NADH or NADPH.

-

-

Termination: After two elongation cycles, the resulting 2-methylhexanoyl-ACP is cleaved by a thioesterase (TE) to release the final product, this compound.

Key Enzymes and Quantitative Data

The efficient microbial production of this compound relies on the coordinated action of several key enzymes. The table below summarizes these enzymes and their functions.

Table 1: Key Enzymes in the Proposed Biosynthesis of this compound

| Enzyme | Abbreviation | Gene Example (E. coli) | Function |

| Branched-Chain Amino Acid Transaminase | BCAT | ilvE | Catalyzes the reversible transamination of L-isoleucine to (S)-α-keto-β-methylvalerate.[1] |

| Branched-Chain α-Keto Acid Dehydrogenase | BCKD | N/A (not native) | Catalyzes the irreversible oxidative decarboxylation of the α-keto acid to (S)-2-methylbutanoyl-CoA.[1] |

| 3-Ketoacyl-ACP Synthase | KAS | fabH, fabB, fabF | Condenses the acyl-ACP with malonyl-ACP to extend the carbon chain.[3] |

| 3-Ketoacyl-ACP Reductase | KAR | fabG | Reduces the β-keto group of the growing acyl chain. |

| 3-Hydroxyacyl-ACP Dehydratase | DH | fabZ | Dehydrates the β-hydroxyacyl-ACP intermediate. |

| Enoyl-ACP Reductase | ER | fabI | Reduces the enoyl-ACP to a saturated acyl-ACP. |

| Thioesterase | TE | tesA, tesB | Hydrolyzes the final acyl-ACP to release the free fatty acid. |

Table 2: Representative Kinetic Data for Key Enzyme Classes

| Enzyme Class | Substrate | Organism Source | Km (µM) | kcat (s-1) | Reference |

| BCAT | L-Isoleucine | Homo sapiens | 800 | 3.5 | [1] |

| BCKD Complex | (S)-α-keto-β-methylvalerate | Bos taurus | 25-50 | 5-10 | [1] |

| FabH | Acetyl-CoA | Escherichia coli | 1.3 | 1.8 | |

| Malonyl-ACP | Escherichia coli | 13 | - | ||

| FabG | Acetoacetyl-ACP | Escherichia coli | 10-100 | >1000 | |

| FabI | Crotonyl-ACP | Escherichia coli | 1-10 | 1-10 |

Note: Kinetic data can vary significantly based on the specific enzyme isoform, organism, and assay conditions. The values presented are for illustrative purposes.

Metabolic Engineering Strategies

To enhance the production of this compound in a microbial host such as E. coli, several metabolic engineering strategies can be employed.

-

Enhancing Precursor Supply: Overexpression of key genes in the L-isoleucine biosynthesis pathway can increase the intracellular pool of the starting material.

-

Expression of the BCKD Complex: Since E. coli does not naturally possess a BCKD complex for isoleucine degradation, heterologous expression of this enzyme complex (e.g., from Bacillus subtilis or Pseudomonas putida) is essential.

-

Blocking Competing Pathways: Knocking out genes involved in the degradation of branched-chain fatty acids (e.g., fad genes involved in β-oxidation) can prevent the loss of the final product.

-

Optimizing FAS Activity: Overexpression of a suitable thioesterase with high specificity for medium-chain fatty acids can increase the final product titer. Additionally, engineering the 3-ketoacyl-ACP synthase (FabH) to have a higher affinity for 2-methylbutanoyl-CoA could improve the initiation of branched-chain synthesis.

-

Redox Balance: Ensuring a sufficient supply of cofactors (NADH and NADPH) required for the FAS pathway is crucial for high productivity.

Experimental Protocols

Protocol for Heterologous Expression of the Biosynthetic Pathway in E. coli

-

Gene Synthesis and Cloning: Synthesize the codon-optimized genes for the BCKD complex (e.g., from Bacillus subtilis) and a suitable thioesterase. Clone these genes into a high-copy expression vector (e.g., pET-28a) under the control of an inducible promoter (e.g., T7).

-

Host Transformation: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)). For improved production, a host strain with deletions in fatty acid degradation pathways (ΔfadD, ΔfadE) can be used.

-

Culture Growth: Grow the transformed cells in LB medium with the appropriate antibiotic at 37°C with shaking to an OD600 of 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Simultaneously, supplement the culture medium with L-isoleucine (e.g., 1-5 g/L) as a precursor.

-

Incubation: Incubate the culture at a lower temperature (e.g., 25-30°C) for 24-48 hours to allow for protein expression and product formation.

-

Sample Collection: Harvest the cells by centrifugation for subsequent analysis.

Protocol for Extraction and GC-MS Analysis of this compound

-

Sample Preparation: Take 1 mL of the microbial culture broth. Add an internal standard (e.g., heptanoic acid).

-

Acidification: Acidify the sample to pH < 2 with concentrated HCl to protonate the fatty acid.

-

Extraction: Extract the fatty acids by adding 1 mL of an organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether) and vortexing vigorously for 1 minute. Centrifuge to separate the phases.

-

Derivatization: Transfer the organic layer to a new tube. Evaporate the solvent under a stream of nitrogen. To the dried extract, add a derivatizing agent (e.g., 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and heat at 70°C for 30 minutes to convert the fatty acid to its more volatile TMS ester.

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS.

-

Column: Use a non-polar column (e.g., HP-5ms).

-

Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

-

Mass Spectrometry: Operate the mass spectrometer in scan mode (m/z 50-500) for identification and in selected ion monitoring (SIM) mode for quantification.

-

-

Quantification: Identify the this compound-TMS peak by its retention time and mass spectrum compared to an authentic standard. Quantify the concentration based on the peak area relative to the internal standard.

Conclusion

While the direct microbial biosynthesis of this compound is an emerging field of research, a robust and plausible pathway can be constructed by combining knowledge from L-isoleucine catabolism and bacterial fatty acid synthesis. This guide provides a foundational framework for researchers to pursue the development of microbial cell factories for the production of this valuable branched-chain fatty acid. Through the application of the metabolic engineering strategies and experimental protocols detailed herein, it is feasible to engineer microorganisms for the efficient and sustainable synthesis of this compound, paving the way for its broader application in the pharmaceutical and chemical industries. Future work should focus on identifying and characterizing the specific enzymes that exhibit high activity and specificity towards the intermediates of this proposed pathway to further optimize production titers and yields.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylhexanoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexanoic acid and its constitutional isomers are chiral carboxylic acids that garner significant interest in various fields, including flavor and fragrance chemistry, metabolic research, and as chiral building blocks in the synthesis of pharmaceuticals. The position of the methyl group along the hexanoic acid backbone, as well as the stereochemistry at the chiral center, profoundly influences the physical, chemical, and biological properties of these compounds. This technical guide provides a comprehensive overview of the available data on the physical and chemical properties of this compound and its isomers, details the experimental protocols for their determination, and presents logical workflows for their synthesis and separation.

Physical and Chemical Properties

The physical and chemical properties of the isomers of methylhexanoic acid are summarized in the tables below. These properties are crucial for a variety of applications, from predicting their behavior in biological systems to designing separation and purification processes.

This compound and its Enantiomers

This compound exists as a racemic mixture of two enantiomers, (R)-2-methylhexanoic acid and (S)-2-methylhexanoic acid.

| Property | This compound (Racemic) | (R)-2-Methylhexanoic Acid | (S)-2-Methylhexanoic Acid |

| CAS Number | 4536-23-6[1][2][3][4][5][6][7][8] | 22328-91-2 | 49642-51-5[9][10] |

| Molecular Formula | C₇H₁₄O₂[1][3][4][5][7] | C₇H₁₄O₂ | C₇H₁₄O₂[10] |

| Molecular Weight | 130.18 g/mol [1][3] | 130.18 g/mol | 130.18 g/mol [10] |

| Boiling Point | 209-210 °C (at 760 mmHg)[1][2][5][8][11] | Data not available | 215.3 °C (at 760 mmHg) (estimated)[9] |

| Density | 0.918 g/mL at 25 °C[1][8] | Data not available | Data not available |

| Refractive Index (n²⁰/D) | 1.422[1][5][8] | Data not available | Data not available |

| Vapor Pressure | 0.0576 mmHg at 25 °C[1][5] | Data not available | 0.1 mmHg at 25 °C (estimated)[9] |

| pKa | 4.82 ± 0.21 (Predicted)[8] | Data not available | Data not available |

| Solubility in Water | Soluble[4][8][12] | Data not available | Data not available |

Positional Isomers of Methylhexanoic Acid

The properties of the constitutional isomers, where the methyl group is at positions 3, 4, or 5 of the hexanoic acid chain, are distinct from those of this compound.

| Property | 3-Methylhexanoic Acid | 4-Methylhexanoic Acid | 5-Methylhexanoic Acid |

| CAS Number | 3780-58-3[13][14][15][16] | 1561-11-1[17][18][19][20][21][22] | 628-46-6[23][24] |

| Molecular Formula | C₇H₁₄O₂[13][15] | C₇H₁₄O₂[18][21][22] | C₇H₁₄O₂[24] |

| Molecular Weight | 130.18 g/mol [13] | 130.18 g/mol [17][18][21] | 130.18 g/mol [24] |

| Boiling Point | 210.1 °C (estimate)[14] | 109-112 °C (at 10 mmHg)[17][19] | Data not available |

| Density | 0.9187 g/mL[14] | 0.9215 g/mL[17] | 0.912 g/mL at 24 °C[24] |

| Refractive Index (n²⁰/D) | 1.4222[14] | 1.4211[17] | 1.422[24] |

| Melting Point | -55.77 °C (estimate)[5] | -80 °C[17] | < -25 °C[24] |

| pKa | 4.80 ± 0.10 (Predicted)[14] | 4.78 ± 0.10 (Predicted)[17][18][19] | 4.78 ± 0.10 (Predicted)[23] |

| Solubility in Water | Practically insoluble[25] | Slightly soluble | Slightly soluble[23][26] |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound isomers requires standardized experimental protocols. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of liquid carboxylic acids is determined by distillation.

-

Apparatus Setup : A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation : The carboxylic acid sample is placed in the round-bottom flask with a few boiling chips to ensure smooth boiling.

-

Heating : The flask is heated gently using a heating mantle.

-

Data Collection : The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. A common method for its determination is potentiometric titration.

-

Sample Preparation : A known concentration of the carboxylic acid is prepared in a suitable solvent, typically a mixture of water and an organic solvent like ethanol (B145695) to ensure solubility.

-

Titration : The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring : The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis : A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.

Determination of Aqueous Solubility

The solubility of an organic acid in water can be determined using the shake-flask method.

-

Sample Preparation : An excess amount of the carboxylic acid is added to a known volume of distilled water in a sealed flask.

-

Equilibration : The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation : The mixture is allowed to stand, or is centrifuged, to separate the undissolved solute from the saturated solution.

-

Quantification : The concentration of the carboxylic acid in the aqueous phase is determined by a suitable analytical method, such as titration with a standardized base or by High-Performance Liquid Chromatography (HPLC).

Synthesis and Chiral Resolution Workflows

The synthesis of specific isomers and the separation of enantiomers are crucial for studying their unique properties.

Synthesis of 3-Methylhexanoic Acid

A common route for the synthesis of 3-methylhexanoic acid is through a malonic ester synthesis.

Caption: Malonic ester synthesis of 3-Methylhexanoic acid.

Chiral Resolution of this compound

Racemic this compound can be resolved into its individual enantiomers through the formation of diastereomeric salts with a chiral resolving agent.

Caption: Chiral resolution of this compound via diastereomeric salt formation.

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of this compound and its isomers. The presented data and experimental protocols are intended to support researchers and professionals in the fields of chemistry and drug development. While a significant amount of information has been compiled, it is evident that experimental data for the pure enantiomers of some isomers remain scarce. Further research is warranted to fully characterize these compounds and explore their potential applications. The provided workflows for synthesis and resolution offer a foundational understanding for obtaining these isomers for further study.

References

- 1. 2-甲基己酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. parchem.com [parchem.com]

- 3. labproinc.com [labproinc.com]

- 4. chemicalbull.com [chemicalbull.com]

- 5. 4536-23-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-Methylhexanoic acid | CAS#:4536-23-6 | Chemsrc [chemsrc.com]

- 7. guidechem.com [guidechem.com]

- 8. This compound | 4536-23-6 [chemicalbook.com]

- 9. (S)-2-methyl hexanoic acid, 49642-51-5 [thegoodscentscompany.com]

- 10. (2S)-2-methylhexanoic acid >90%ee | C7H14O2 | CID 6999860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-methyl hexanoic acid, 4536-23-6 [thegoodscentscompany.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. 3-Methylhexanoic acid | C7H14O2 | CID 95315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-METHYLHEXANOIC ACID | 3780-58-3 [chemicalbook.com]

- 15. 3-Methyl hexanoic acid [webbook.nist.gov]

- 16. lookchem.com [lookchem.com]

- 17. 4-METHYLHEXANOIC ACID price,buy 4-METHYLHEXANOIC ACID - chemicalbook [chemicalbook.com]

- 18. guidechem.com [guidechem.com]

- 19. 4-METHYLHEXANOIC ACID | 1561-11-1 [chemicalbook.com]

- 20. 4-methyl hexanoic acid, 1561-11-1 [thegoodscentscompany.com]

- 21. (+-)-4-Methylhexanoic acid | C7H14O2 | CID 15271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. PubChemLite - 4-methylhexanoic acid (C7H14O2) [pubchemlite.lcsb.uni.lu]

- 23. 5-METHYLHEXANOIC ACID | 628-46-6 [chemicalbook.com]

- 24. 5-Methylhexanoic acid | C7H14O2 | CID 12344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. Human Metabolome Database: Showing metabocard for 3-methylhexanoic acid (HMDB0340509) [hmdb.ca]

- 26. 5-methyl hexanoic acid, 628-46-6 [thegoodscentscompany.com]

An In-depth Technical Guide to the Spectroscopic Data of 2-Methylhexanoic Acid

This guide provides a comprehensive overview of the spectroscopic data for 2-methylhexanoic acid, tailored for researchers, scientists, and professionals in drug development. It includes a detailed presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (CAS No: 4536-23-6).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available |

Note: Specific chemical shift, multiplicity, and integration values for ¹H NMR were not explicitly found in the search results. Researchers should acquire and interpret a ¹H NMR spectrum for detailed assignments.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| Data not available |

Note: Specific chemical shift values for ¹³C NMR were not explicitly found in the search results. Researchers should acquire and interpret a ¹³C NMR spectrum for detailed assignments.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment of Functional Group |

| Data not available |

Note: Specific peak values for IR spectroscopy were not explicitly found in the search results. A broad absorption for the O-H stretch of the carboxylic acid and a sharp absorption for the C=O stretch are expected.

Table 4: Mass Spectrometry Data for this compound [1][2]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 130 | Data not available | [M]+ (Molecular Ion) |

| 115 | Data not available | [M-CH₃]+ |

| 101 | 4.2 | [M-C₂H₅]+ |

| 87 | 29.6 | [M-C₃H₇]+ |

| 74 | 100.0 | McLafferty Rearrangement |

| 43 | 32.0 | [C₃H₇]+ |

Note: The relative intensities are based on data from one source and may vary between different instruments and experimental conditions.[1]

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).[3]

-

Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR is utilized.[4]

-

¹H NMR Data Acquisition: The spectrum is acquired at room temperature.[4] Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for organic molecules, and a relaxation delay appropriate for the sample.

-

¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired using broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[4]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for data acquisition.[4]

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.[4] An Attenuated Total Reflectance (ATR) accessory can also be used, where the liquid sample is placed directly on the ATR crystal.[5]

3.3 Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent, such as methanol (B129727) or acetonitrile.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample, is used.[5] For the data presented, a HITACHI M-80B instrument was noted in one of the sources.[5]

-

Data Acquisition: Electron Ionization (EI) is a common method for generating ions. In this process, the sample is bombarded with high-energy electrons (typically 70 eV), causing fragmentation of the molecule.[5] The resulting positively charged fragments are then separated by their mass-to-charge ratio (m/z) and detected. The mass spectrum is a plot of the relative abundance of these fragments versus their m/z values.

References

- 1. This compound(4536-23-6) MS spectrum [chemicalbook.com]

- 2. Hexanoic acid, 2-methyl- [webbook.nist.gov]

- 3. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C7H14O2 | CID 20653 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methylhexanoic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylhexanoic acid, a chiral branched-chain fatty acid, has a history rooted in the foundational studies of lipid chemistry. Initially explored in the early 20th century as part of a broader investigation into the synthesis and properties of branched-chain fatty acids, its significance has evolved from a subject of fundamental organic chemistry to a molecule of interest in flavor and fragrance science, and as a potential, though currently underexplored, signaling molecule. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological context of this compound, presenting key data in structured tables, detailing seminal experimental protocols, and visualizing relevant chemical and biological pathways.

Introduction

This compound (also known as 2-methylcaproic acid) is a medium-chain fatty acid with the chemical formula C₇H₁₄O₂.[1] Its structure consists of a hexanoic acid backbone with a methyl group at the α-position, which introduces a chiral center. This chirality results in two enantiomers, (R)- and (S)-2-methylhexanoic acid, each with distinct sensory properties.[2] While found in various natural sources, including fruits and dairy products, much of the historical focus on this molecule has been on its chemical synthesis, driven by the need for pure standards for analytical and, later, industrial applications.

Discovery and Historical Context

The study of branched-chain fatty acids, including this compound, gained traction in the early to mid-20th century with the pioneering work of chemists such as P.A. Levene, R.E. Marker, E. Stenhagen, and J. Cason. Their research laid the groundwork for understanding the synthesis and physical properties of this class of lipids.

A significant milestone in the synthesis of branched-chain fatty acids was a 1949 publication by James Cason and his colleagues in The Journal of Organic Chemistry. This paper detailed systematic methods for the synthesis of various methyl-branched fatty acids, providing a foundational methodology for producing these compounds in the laboratory.[3][4]

While the precise first isolation of this compound from a natural source is not definitively documented in readily available literature, it has been identified as a volatile flavor component in a variety of foods and natural products, including apples and strawberries.[5] Its presence in these sources contributes to their characteristic aroma profiles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₂ | [1] |

| Molecular Weight | 130.18 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-methylcaproic acid, α-methylcaproic acid | [1] |

| CAS Number | 4536-23-6 | [1] |

| Appearance | Colorless to slightly yellow liquid | [5] |

| Odor | Fruity, cheesy, oily | [2][6] |

Key Experimental Protocols

The synthesis of this compound and its analogs has been a subject of organic chemistry research for decades. Below are detailed protocols for two key synthetic methodologies: the classical malonic ester synthesis for racemic this compound and a method for asymmetric synthesis to obtain specific enantiomers.

Malonic Ester Synthesis of Racemic this compound

The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids. The following protocol is adapted from established procedures for the synthesis of 2-methylalkanoic acids.[7][8][9][10][11]

Experimental Workflow:

Methodology:

-

Deprotonation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. Diethyl malonate is then added dropwise to the cooled solution to form the sodium salt of diethyl malonate (the enolate).

-

First Alkylation: 1-Bromobutane is added to the enolate solution, and the mixture is refluxed. This results in the formation of diethyl butylmalonate.

-

Second Deprotonation and Alkylation: The monoalkylated product is then subjected to a second deprotonation with sodium ethoxide, followed by the addition of methyl iodide to introduce the α-methyl group, yielding diethyl butyl(methyl)malonate.

-

Hydrolysis and Decarboxylation: The resulting dialkylated malonic ester is hydrolyzed by heating with a strong acid, such as aqueous hydrochloric acid. This converts the ester groups to carboxylic acids. Upon further heating, one of the carboxylic acid groups is lost as carbon dioxide (decarboxylation), yielding racemic this compound.

-

Purification: The final product is isolated by extraction with an organic solvent, followed by distillation.

Asymmetric Synthesis of (S)-2-Methylhexanoic Acid using a Chiral Auxiliary

For applications requiring enantiomerically pure this compound, such as in the synthesis of pharmaceuticals or for stereospecific flavor studies, asymmetric synthesis is necessary. The use of a chiral auxiliary, such as an Evans oxazolidinone, is a well-established method for achieving high stereoselectivity.[12][13][14][15] The following is a representative protocol.

Experimental Workflow:

Methodology:

-

Acylation: The chiral auxiliary, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with hexanoyl chloride in the presence of a base to form the corresponding N-hexanoyl oxazolidinone.

-

Enolate Formation: The N-acyl oxazolidinone is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), at low temperature (-78 °C) to generate the chiral enolate.

-

Diastereoselective Alkylation: The enolate is then reacted with an alkylating agent, such as methyl iodide. The steric hindrance of the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

-

Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product, typically by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield the enantiomerically enriched (S)-2-methylhexanoic acid. The chiral auxiliary can often be recovered and reused.

-

Purification: The desired carboxylic acid is purified by chromatography.

Biological Significance and Potential Signaling Pathways

While this compound is a known metabolite, its specific roles in biological signaling are not well-defined. It is classified as a medium-chain fatty acid and is involved in general fatty acid metabolism.[6] Branched-chain fatty acids, as a class, are known to have various biological activities, and it is plausible that this compound shares some of these functions.

Putative Signaling through G-Protein Coupled Receptors (GPCRs)

Short- and medium-chain fatty acids are known to act as signaling molecules by activating specific G-protein coupled receptors (GPCRs), such as GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).[5][16][17][18][19] These receptors are involved in regulating a variety of physiological processes, including immune responses and metabolism. While the primary ligands for these receptors are shorter-chain fatty acids like acetate, propionate, and butyrate, some longer and branched-chain fatty acids can also interact with them.[16]

It is hypothesized that this compound, due to its structural similarity to known GPCR ligands, may interact with one or more fatty acid-sensing GPCRs. However, direct evidence for this interaction is currently lacking in the scientific literature.

Hypothesized Signaling Pathway:

Role in Fatty Acid Metabolism

As a fatty acid, this compound can be metabolized for energy. Branched-chain fatty acids undergo a modified form of β-oxidation.[20][21] The presence of the methyl group at the α-position requires an initial α-oxidation step before the molecule can enter the standard β-oxidation spiral. The metabolism of branched-chain fatty acids is a complex process that is essential for cellular energy homeostasis.

Conclusion and Future Directions

This compound has a rich history in the field of organic chemistry, with its synthesis being a subject of study for over 75 years. While its role as a flavor and fragrance component is well-established, its biological functions, particularly in cell signaling, remain largely unexplored. The potential for this molecule to interact with fatty acid-sensing GPCRs presents an exciting avenue for future research. Elucidating the specific receptors and downstream pathways affected by this compound could provide new insights into the biological roles of branched-chain fatty acids and may open up new possibilities for therapeutic intervention in metabolic and inflammatory diseases. Further research is needed to move from hypothesized interactions to confirmed biological functions.

References

- 1. This compound | C7H14O2 | CID 20653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-methyl hexanoic acid, 4536-23-6 [thegoodscentscompany.com]

- 3. Branched chain fatty acids; synthesis of acids with branching methyl groups near the carboxyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0031594) [hmdb.ca]

- 7. homework.study.com [homework.study.com]

- 8. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 13. chemistry.williams.edu [chemistry.williams.edu]

- 14. chemtube3d.com [chemtube3d.com]

- 15. researchgate.net [researchgate.net]

- 16. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 17. GPCRs get fatty: the role of G protein-coupled receptor signaling in the development and progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Role of Short Chain Fatty Acid Receptors in Intestinal Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. microvioma.com [microvioma.com]

- 20. mdpi.com [mdpi.com]

- 21. Neuronal Lipid Metabolism: Multiple Pathways Driving Functional Outcomes in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermochemical Properties of 2-Methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical data for 2-methylhexanoic acid. Due to a lack of readily available experimental data for this specific branched-chain carboxylic acid, this document presents a detailed examination of the thermochemical properties of its straight-chain isomer, n-heptanoic acid, as a valuable point of reference. Furthermore, this guide outlines the established experimental protocols, including combustion calorimetry and differential scanning calorimetry, that are employed to determine critical thermochemical parameters such as the enthalpy of formation, enthalpy of combustion, and heat capacity. This information is intended to equip researchers and professionals in drug development and other scientific fields with a foundational understanding of the energetic characteristics of this compound and related compounds.

Introduction

This compound (C₇H₁₄O₂) is a branched-chain carboxylic acid.[1] Its thermochemical properties are essential for a variety of applications, including reaction modeling, process design, and safety assessments in the pharmaceutical and chemical industries. Thermochemical data, such as the standard enthalpy of formation (ΔfH°), standard enthalpy of combustion (ΔcH°), standard molar entropy (S°), and molar heat capacity (Cp), provide fundamental insights into the energetic stability and reactivity of a compound.

Thermochemical Data for n-Heptanoic Acid (Structural Isomer)

To provide a comparative baseline, the experimentally determined thermochemical data for n-heptanoic acid are summarized below. These values are sourced from the NIST WebBook and provide a reasonable approximation for the thermochemical behavior of this compound.[2]

Table 1: Thermochemical Data for Liquid n-Heptanoic Acid at 298.15 K

| Property | Symbol | Value | Unit |

| Standard Enthalpy of Combustion | ΔcH° | -3843.4 ± 1.1 | kJ/mol |

| Standard Enthalpy of Formation | ΔfH° | -592.5 ± 1.1 | kJ/mol |

| Standard Molar Entropy | S° | 338.4 ± 1.7 | J/mol·K |

| Molar Heat Capacity (Constant Pressure) | Cp | 247.9 | J/mol·K |

Data sourced from the NIST Chemistry WebBook.[2]

Experimental Protocols for Determining Thermochemical Data

The following sections detail the standard experimental methodologies that would be employed to determine the thermochemical properties of this compound.

Determination of Enthalpy of Combustion and Formation by Combustion Calorimetry

The standard enthalpy of combustion of a liquid organic compound such as this compound is determined using a bomb calorimeter.[3][4][5] The standard enthalpy of formation can then be calculated from the enthalpy of combustion using Hess's Law.

Experimental Workflow:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb."

-

Bomb Assembly: The bomb is charged with a known amount of pure oxygen to a pressure of approximately 30 atm. A small, known amount of water is added to the bomb to ensure that the final products are in their standard states (liquid water and gaseous carbon dioxide).

-

Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The entire system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

-

Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The corrected temperature rise is used to calculate the heat released during the combustion. This is achieved by first determining the heat capacity of the calorimeter system by burning a standard substance with a precisely known heat of combustion, such as benzoic acid.

-

Calculation of Enthalpy of Combustion: The standard enthalpy of combustion (ΔcH°) is calculated from the heat released, the mass of the sample, and its molar mass.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is then calculated from the standard enthalpy of combustion using the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

The relationship between these thermochemical properties is illustrated in the following diagram.

References

- 1. This compound | C7H14O2 | CID 20653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heptanoic acid [webbook.nist.gov]

- 3. wexlergroup.github.io [wexlergroup.github.io]

- 4. researchgate.net [researchgate.net]

- 5. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]

The Solubility Profile of 2-Methylhexanoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Methylhexanoic acid in a wide range of organic solvents. This compound (C7H14O2), a branched-chain carboxylic acid, sees use as an intermediate in the synthesis of fragrances, lubricants, and plasticizers.[1][2][3] Its solubility is a critical parameter for its application in various chemical processes, including reaction chemistry, purification, and formulation development.

Core Principles of Solubility

The solubility of this compound is governed by its molecular structure, which features a polar carboxylic acid head and a nonpolar seven-carbon aliphatic tail.[1] The principle of "like dissolves like" is a key determinant of its solubility profile.[1] Generally, this compound is soluble in polar organic solvents such as alcohols and is miscible with ether and chloroform.[4][5][6] Its solubility tends to be limited in non-polar solvents.[1] The presence of the carboxyl group allows for hydrogen bonding, which enhances solubility in protic solvents.[7][8] As with many compounds, solubility can also be influenced by temperature, with an increase in temperature generally leading to increased solubility.[1]

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in a variety of organic solvents at 25°C.[3] This data is essential for solvent selection in experimental and industrial processes.

| Solvent Category | Solvent Name | Solubility (g/L) at 25°C |

| Alcohols | tert-Butanol | 819.86 |

| Isopropanol | 725.17 | |

| Ethanol | 717.64 | |

| Methanol | 601.06 | |

| 2-Methoxyethanol | 587.16 | |

| 2-Propoxyethanol | 556.41 | |

| sec-Butanol | 530.93 | |

| n-Propanol | 516.06 | |

| n-Hexanol | 499.02 | |

| Isopentanol | 478.97 | |

| n-Butanol | 469.98 | |

| Isobutanol | 449.59 | |

| n-Pentanol | 354.35 | |

| 2-Butoxyethanol | 348.49 | |

| n-Heptanol | 271.14 | |

| n-Octanol | 231.22 | |

| Ethylene Glycol | 165.31 | |

| Ethers | Tetrahydrofuran (THF) | 760.79 |

| 1,4-Dioxane | 570.33 | |

| Methyl tert-butyl ether (MTBE) | 369.01 | |

| Diethyl Ether | 211.15 | |

| Ketones | Cyclopentanone | 574.55 |

| Cyclohexanone | 510.7 | |

| Acetone | 364.56 | |

| 2-Butanone (MEK) | 309.89 | |

| 2-Pentanone | 267.24 | |

| Methyl isobutyl ketone (MIBK) | 208.36 | |

| Esters | n-Butyl Acetate | 370.94 |

| Propylene Glycol | 288.22 | |

| Ethyl Acetate | 236.17 | |

| Methyl Acetate | 223.48 | |

| Ethyl Formate | 215.99 | |

| n-Pentyl Acetate | 210.85 | |

| Isopropyl Acetate | 196.49 | |

| n-Propyl Acetate | 171.81 | |

| Isobutyl Acetate | 140.08 | |

| Amides & Other Nitrogenous | Dimethyl Sulfoxide (DMSO) | 716.23 |

| Dimethylformamide (DMF) | 597.12 | |

| N-Methyl-2-pyrrolidone (NMP) | 586.7 | |

| N,N-Dimethylacetamide (DMAc) | 385.29 | |

| Acetonitrile | 216.75 | |

| Formamide | 188.01 | |

| Chlorinated Solvents | Chloroform | 433.84 |

| Dichloromethane | 419.45 | |

| 1,2-Dichloroethane | 261.0 | |

| Chlorobenzene | 126.29 | |

| Tetrachloromethane | 75.74 | |

| Hydrocarbons | o-Xylene | 72.04 |

| m-Xylene | 71.63 | |

| Toluene | 50.13 | |

| n-Hexane | 41.16 | |

| Cyclohexane | 35.5 | |

| n-Heptane | 29.21 | |

| n-Octane | 15.97 | |

| Carboxylic Acids | Acetic Acid | 452.53 |

| Propionic Acid | 377.24 | |

| Formic Acid | 160.72 | |

| Miscellaneous | Transcutol | 855.03 |

| Anisole | 142.89 | |

| Dimethyl Carbonate | 56.69 |

Experimental Protocol for Solubility Determination

A common and reliable method for determining the solubility of a liquid compound like this compound in a solvent is the isothermal saturation method. The general steps for this experimental protocol are outlined below.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Syringes and filters

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The presence of a distinct phase of the acid ensures that the solution is saturated.

-

Equilibration: Place the sealed container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the container to rest at the constant temperature to let the undissolved this compound settle. For stable emulsions or fine dispersions, centrifugation may be necessary to achieve clear phase separation.

-

Sampling: Carefully extract a known volume of the clear, saturated supernatant using a pre-heated or temperature-equilibrated syringe. To avoid crystallization due to temperature changes, this step should be performed swiftly.

-

Dilution: Immediately dilute the collected sample with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the analytical range of the quantification method.

-

Quantification: Analyze the diluted sample using a calibrated analytical technique such as GC or HPLC to determine the concentration of this compound.

-

Calculation: From the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. The results are typically expressed in g/L or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for solubility determination.

Conclusion

The solubility data and experimental framework presented in this guide offer valuable insights for researchers, scientists, and drug development professionals working with this compound. A thorough understanding of its solubility in various organic solvents is fundamental for optimizing reaction conditions, designing purification strategies, and developing new formulations. The provided quantitative data serves as a practical reference for solvent selection, while the outlined experimental protocol offers a reliable method for independent solubility determination.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2-methyl hexanoic acid, 4536-23-6 [thegoodscentscompany.com]

- 3. scent.vn [scent.vn]

- 4. chemicalbull.com [chemicalbull.com]

- 5. This compound | 4536-23-6 [chemicalbook.com]

- 6. This compound | C7H14O2 | CID 20653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

The Biological Role of 2-Methylhexanoic Acid and Other Branched-Chain Fatty Acids: A Technical Guide for Researchers

Abstract:

Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by one or more methyl groups along their acyl chain. While less abundant than their straight-chain counterparts, emerging research indicates that BCFAs, including the medium-chain fatty acid 2-Methylhexanoic acid, are not merely structural components but also bioactive molecules involved in a variety of physiological processes. This technical guide provides an in-depth overview of the current understanding of the biological roles of this compound and related BCFAs, with a focus on their metabolism, signaling functions, and potential implications in health and disease. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and summarizing the limited quantitative data available to facilitate further investigation into this intriguing class of molecules.

Introduction to Branched-Chain Fatty Acids (BCFAs)

Branched-chain fatty acids are primarily saturated fatty acids with one or more methyl branches. The most common forms are the iso and anteiso series, with a methyl group on the penultimate or antepenultimate carbon, respectively. This compound belongs to the class of medium-chain fatty acids (MCFAs), containing an aliphatic tail of four to twelve carbons.[1][2] BCFAs are integral components of cell membranes in some bacteria, influencing membrane fluidity, and are also found in various food products, particularly dairy and ruminant meats.[3] In humans, BCFAs are present in the gut and have been implicated in metabolic regulation and immune modulation.[3]

While research on specific BCFAs like this compound is limited, the broader class of BCFAs and MCFAs are known to serve as energy sources, membrane stabilizers, and signaling molecules.[4]

Biosynthesis and Metabolism of 2-Methyl BCFAs

The synthesis and degradation of BCFAs involve specialized enzymatic pathways that distinguish them from straight-chain fatty acids.

Biosynthesis

In mammals, the de novo synthesis of fatty acids is carried out by fatty acid synthase (FASN). While FASN primarily utilizes acetyl-CoA and malonyl-CoA to produce straight-chain fatty acids, it can also incorporate methylmalonyl-CoA as an extender substrate, leading to the formation of methyl-branched fatty acids.[1][5] However, the efficiency of this process is significantly lower than that for straight-chain fatty acid synthesis, with the ketoacyl synthase (KS) domain of FASN appearing to be the rate-limiting step.[5] This suggests that the endogenous synthesis of BCFAs is a controlled and likely limited process in mammals.[1]

The starter units for BCFA synthesis can be derived from branched-chain amino acids (BCAAs). For example, isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA, which are catabolic products of leucine, valine, and isoleucine, respectively, can serve as primers for the synthesis of iso and anteiso BCFAs.[5]

Catabolism

The catabolism of 2-methyl branched-chain fatty acids primarily occurs in the mitochondria of the liver through β-oxidation. This process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain, yielding propionyl-CoA and acetyl-CoA. For instance, the oxidation of 2-methyloctanoic acid by liver mitochondria results in the production of propionic acid and carbon dioxide. Unlike straight-chain fatty acids, the role of carnitine in the transport of these BCFAs into the mitochondria appears to be less significant.

Putative Signaling Roles of this compound

Direct evidence for the signaling pathways activated by this compound is currently lacking in the scientific literature. However, based on studies of other medium-chain fatty acids, several potential mechanisms can be hypothesized.

G-Protein Coupled Receptors (GPCRs)

Several GPCRs have been identified as receptors for free fatty acids. GPR84 is a receptor for medium-chain fatty acids with carbon chain lengths of 9 to 14.[6] Given that this compound is a C7 fatty acid, its activity at this receptor may be limited, but it is a plausible area for investigation. GPR40 (also known as FFAR1) is another fatty acid receptor that is activated by medium and long-chain fatty acids and plays a role in glucose-stimulated insulin (B600854) secretion.[1][7] Activation of these receptors typically leads to downstream signaling cascades involving G-proteins, calcium mobilization, and modulation of cyclic AMP levels.[6]

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that act as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism.[8] Various fatty acids are known to be natural ligands for PPARs. While direct binding data for this compound is unavailable, other fatty acids have been shown to activate PPARα and PPARγ.[9] Activation of PPARs by a BCFA could have significant effects on metabolic homeostasis.

Intracellular Signaling Cascades: The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and it is responsive to nutrient availability.[10] Studies on the straight-chain MCFA, hexanoic acid, have shown that it can promote the phosphorylation of Akt and mTOR in hepatocytes, suggesting an enhancement of insulin sensitivity.[11] It is plausible that this compound could similarly influence this pathway, potentially impacting cellular responses to growth factors and nutrient status.

Potential Roles in Health and Disease

Metabolic Health

Studies on hexanoic acid, the straight-chain analogue of this compound, have demonstrated beneficial effects on metabolic health in the context of a high-fat diet.[12][13] These effects include the prevention of obesity, reduced fat accumulation, and improved glucose tolerance and insulin sensitivity.[12][13] It is plausible that this compound may exert similar effects, although this requires direct investigation.

Cancer Biology

The role of fatty acid metabolism in cancer is complex. Some BCFAs have been shown to have anti-tumoral activity in human breast cancer cells, in part by inhibiting de novo fatty acid biosynthesis.[14] This suggests that specific BCFAs could be explored as potential therapeutic agents or as leads for drug development. However, the overall impact of BCFAs on cancer progression is likely context-dependent.[15][16]

Quantitative Data

Quantitative data for this compound in biological systems is sparse in the available literature. The following tables are provided as templates for researchers to populate with experimental data.

Table 1: Concentrations of this compound in Biological Samples

| Biological Matrix | Species | Condition | Concentration (µM) | Reference |

| Plasma | Human | Healthy | Data Not Available | |

| Adipose Tissue | Mouse | High-Fat Diet | Data Not Available | |

| Urine | Human | Normal | Data Not Available |

Table 2: Receptor Binding and Enzyme Kinetic Parameters

| Protein Target | Parameter | Value | Reference |

| GPR84 | EC₅₀ | Data Not Available | |

| PPARγ | Kₑ | Data Not Available | |

| Acyl-CoA Synthetase | Kₘ | Data Not Available | |

| Acyl-CoA Synthetase | Vₘₐₓ | Data Not Available |

EC₅₀: Half maximal effective concentration; Kₑ: Equilibrium dissociation constant; Kₘ: Michaelis constant; Vₘₐₓ: Maximum reaction velocity.

Experimental Protocols

The following section provides detailed methodologies for the analysis of this compound and the investigation of its biological effects.

Quantification of this compound by GC-MS

This protocol is adapted from established methods for the analysis of organic acids in biological fluids and requires derivatization to increase the volatility of this compound.[4][17]

1. Sample Preparation (Liquid-Liquid Extraction from Plasma/Serum)

-

To 100 µL of plasma or serum in a glass tube, add an appropriate internal standard (e.g., deuterated this compound).

-

Acidify the sample to pH 1-2 with 1 M HCl.

-

Add 500 µL of ethyl acetate, vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new glass vial.

-

Repeat the extraction twice more, pooling the organic layers.

-

Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Silylation)

-

To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of pyridine.

-

Seal the vial tightly and heat at 60°C for 45 minutes.

-

Cool to room temperature before analysis.

3. GC-MS Analysis

-

GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injection: 1 µL, splitless mode.

-

Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Conditions: Electron ionization (EI) at 70 eV. Scan range m/z 50-550.

-

Quantification: Use selected ion monitoring (SIM) of characteristic ions for the TMS-derivatized this compound and the internal standard.

Cell-Based Assay: Western Blot for Akt Phosphorylation

This protocol describes how to assess the effect of this compound on the PI3K/Akt signaling pathway by measuring the phosphorylation of Akt at Ser473.[18][19]

1. Cell Culture and Treatment

-

Culture a suitable cell line (e.g., HepG2 hepatocytes, 3T3-L1 preadipocytes) to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

Treat cells with varying concentrations of this compound (complexed to BSA) for a specified time course (e.g., 15, 30, 60 minutes). Include a vehicle control (BSA alone).

-

For a positive control for Akt activation, treat a set of cells with a known agonist like insulin (100 nM for 15 minutes).

2. Cell Lysis

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Determine protein concentration using a BCA assay.

3. Western Blotting

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-Akt (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total Akt for normalization.

Gene Expression Analysis by qPCR

This protocol allows for the investigation of how this compound may alter the expression of genes involved in fatty acid metabolism.[12][20]

1. Cell Culture, Treatment, and RNA Extraction

-

Treat cells with this compound as described in the Western blot protocol, but for a longer duration (e.g., 6, 12, or 24 hours).

-

Extract total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit).

2. cDNA Synthesis

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

3. Quantitative PCR (qPCR)

-

Prepare qPCR reactions using a SYBR Green master mix, cDNA template, and primers for target genes (e.g., FASN, ACACA, SCD1, CPT1A) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion and Future Directions

This compound and other BCFAs represent a nascent field of research with considerable potential. While current knowledge is limited, the available evidence suggests that these molecules are more than simple metabolic intermediates. Their putative roles in signaling, metabolic regulation, and disease processes warrant further investigation. The experimental protocols provided in this guide offer a framework for researchers to begin to elucidate the specific biological functions of this compound, quantify its presence in biological systems, and explore its therapeutic potential. Future research should focus on identifying specific receptors and downstream signaling targets, determining the physiological and pathophysiological concentrations of this compound, and conducting in vivo studies to validate the findings from cell-based assays.

References

- 1. researchgate.net [researchgate.net]

- 2. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Medium-chain fatty acids as ligands for orphan G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimal Protocol for the Differentiation and Metabolic Analysis of Human Adipose Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. qPCR Gene Expression Protocol Using SYBR Green [sigmaaldrich.com]

- 13. mdpi.com [mdpi.com]

- 14. Effect of branched-chain fatty acids on fatty acid biosynthesis of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The diversity and breadth of cancer cell fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]

2-Methylhexanoic Acid: A Key Volatile Flavor Compound in Food

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Methylhexanoic acid, a branched-chain fatty acid, is a significant volatile compound that contributes to the characteristic flavor profiles of a variety of food products. Its presence is particularly notable in fermented foods, where it imparts distinct cheesy, fruity, and waxy notes. This technical guide provides a comprehensive overview of this compound's role as a flavor compound, detailing its sensory properties, occurrence in foods, biochemical formation pathways, and analytical methodologies for its quantification. This document is intended for researchers, scientists, and professionals in the food science and drug development fields who are interested in the chemical and sensory aspects of food flavors.

Sensory Properties and Occurrence

This compound is characterized by a complex flavor profile, often described as cheesy, fruity, waxy, and slightly sweaty. Its distinct aroma is a key contributor to the flavor of many aged cheeses, fermented dairy products, and some fruits.

Quantitative Data on this compound in Foodstuffs

The concentration of this compound can vary significantly depending on the food matrix, processing methods, and microbial activity involved. The following table summarizes the reported concentrations of this compound in various food products.

| Food Product | Concentration Range | Reference(s) |

| Cheddar Cheese | 0.1 - 5.5 mg/kg | [1] |

| Goat Cheese | 0.5 - 10 mg/kg | [2][3] |

| Ewe Cheese | 0.363 - 4.34 mg/100g | [4] |

| Mish Cheese | Present, increases with ripening | [5] |

| Gouda-type Cheese | Increases during ripening | [1] |

| Parmesan Cheese | Present | [6] |